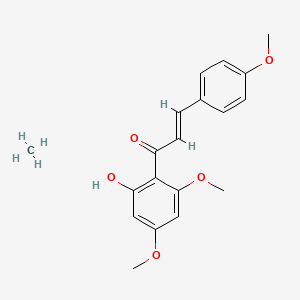

(E)-Flavokawain A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-フラボカワインAは、カバの植物(Piper methysticum)から抽出されるカルコン化合物です。癌細胞のアポトーシス誘導における潜在的な抗癌作用で知られています。この化合物は、さまざまな生物学的経路を調節する能力により、科学研究において大きな注目を集めています。

準備方法

合成経路と反応条件

(E)-フラボカワインAは、いくつかの方法で合成できます。一般的な合成経路の1つは、水酸化ナトリウムなどの塩基の存在下で、4-メトキシベンズアルデヒドと2'、4'-ジヒドロキシアセトフェノンとのクライス-シュミット縮合反応を伴います。反応は通常、室温でエタノール-水混合物中で行われ、精製後、(E)-フラボカワインAが得られます。

工業生産方法

(E)-フラボカワインAの工業生産は、多くの場合、カバの植物からの抽出を伴います。植物材料は、カルコン化合物を単離するために処理され、その後、カラムクロマトグラフィーなどの技術を使用して精製されます。この方法により、不純物が最小限に抑えられ、化合物の収率が高くなります。

化学反応の分析

反応の種類

(E)-フラボカワインAは、以下を含むさまざまな化学反応を起こします。

酸化: キノンを生成するために酸化される可能性があります。

還元: 還元反応は、それをジヒドロカルコンに変換することができます。

置換: 求電子置換反応は、芳香族環で起こる可能性があります。

一般的な試薬と条件

酸化: 酸性または塩基性条件での過マンガン酸カリウムまたは過酸化水素などの試薬。

還元: 炭素上のパラジウム(Pd/C)または水素化ホウ素ナトリウムを使用した触媒的加水素化。

置換: 臭素を使用するハロゲン化または塩素ガスを使用する塩素化。

主な生成物

酸化: キノンの形成。

還元: ジヒドロカルコンの形成。

置換: (E)-フラボカワインAのハロゲン化誘導体。

科学研究への応用

(E)-フラボカワインAは、科学研究において幅広い用途があります。

化学: カルコンの化学と合成を研究するためのモデル化合物として使用されます。

生物学: 細胞経路の調節とアポトーシスの誘導における役割について調査されています。

医学: 特に膀胱癌における潜在的な抗癌作用について調べられています.

産業: 創薬のための天然物ライブラリと生物活性化合物ライブラリの開発に使用されています。

科学的研究の応用

(E)-Flavokawain A has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying chalcone chemistry and synthesis.

Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis.

Medicine: Explored for its potential anticancer properties, particularly in bladder cancer.

Industry: Utilized in the development of natural product libraries and bioactive compound libraries for drug discovery.

作用機序

(E)-フラボカワインAは、主に癌細胞におけるアポトーシスの誘導によってその効果を発揮します。Baxタンパク質依存性およびミトコンドリア依存性のアポトーシス経路を活性化し、細胞死につながります。 この化合物は、XIAP、サバイビン、およびBcl-xLなどの抗アポトーシスタンパク質をダウンレギュレートし、アポトーシスに向けてバランスをシフトさせます .

類似化合物との比較

類似化合物

- フラボカワインB

- フラボカワインC

- カルダモニン

- リコカルコンA

比較

(E)-フラボカワインAは、Baxタンパク質依存性経路を介したアポトーシスを誘導する特定の能力により、これらの化合物の中でユニークです。 フラボカワインBやCなどの他のカルコンも抗癌作用を示しますが、(E)-フラボカワインAは、特定の癌細胞株において、異なる作用機序とより高い効力を示しています .

特性

分子式 |

C19H22O5 |

|---|---|

分子量 |

330.4 g/mol |

IUPAC名 |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one;methane |

InChI |

InChI=1S/C18H18O5.CH4/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3;/h4-11,20H,1-3H3;1H4/b9-6+; |

InChIキー |

YHYJNUNTVXYCAL-MLBSPLJJSA-N |

異性体SMILES |

C.COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O |

正規SMILES |

C.COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B10817750.png)

![(2R,3R,4S,5S,6R)-2-(((3S,8S,9R,10R,11R,13R,14S,17R)-17-((2R,5R)-5,6-Dihydroxy-6-methylheptan-2-yl)-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B10817756.png)

![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B10817783.png)

![2-[[6-[[17-(5,6-dihydroxy-6-methylheptan-2-yl)-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817796.png)

![methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10817797.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817811.png)

![(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10817812.png)

![2-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817817.png)